molecular formula C13H18NO7P B7949219 Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate

Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate

Cat. No.: B7949219
M. Wt: 331.26 g/mol
InChI Key: GSYSFVSGPABNNL-NSHDSACASA-N
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Description

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a dimethylphosphoryl moiety, and a methyl ester. The compound’s stereochemistry at the C2 position (S-configuration) and its phosphoryl group make it a valuable intermediate in peptide and phosphonate-based drug synthesis. Its structure is characterized by a short ethanoate backbone, distinguishing it from longer-chain analogs.

Properties

IUPAC Name

methyl (2S)-2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSFVSGPABNNL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008227
Record name Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88568-95-0
Record name Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In the first stage, methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate reacts with phosphorus trichloride (PCl₃) in toluene at 70°C for 12 hours, forming a chlorinated intermediate. This is followed by phosphorylation using trimethyl phosphite (P(OMe)₃) under identical temperature conditions for 4 hours.

Critical Parameters:

  • Molar Ratio: 1:1.1 substrate-to-PCl₃ ensures complete conversion while minimizing side reactions.

  • Solvent Choice: Toluene enables efficient heat transfer and facile removal via rotary evaporation post-reaction.

  • Workup: Saturated sodium bicarbonate extraction removes acidic byproducts, with magnesium sulfate ensuring anhydrous conditions before crystallization.

Performance Data

ParameterValueSource
Yield (Step 1→2)90%
Purity (HPLC)>98%
Crystallization SolventIsopropyl ether

This method produces 35.3 g of white crystalline product per 118.6 mmol starting material, demonstrating robustness at multi-kilogram scale.

Horner-Wadsworth-Emmons Condensation Route

Alternative approaches utilize the compound as a precursor in Horner-Wadsworth-Emmons (HWE) reactions to construct α,β-didehydroamino acid esters.

Condensation Protocol

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate reacts with 4,4-difluorocyclohexan-1-one under basic conditions to form conjugated ene-carbamate intermediates.

Key Modifications:

  • Temperature Control: Reactions conducted at -78°C in THF prevent premature decomposition of the phosphonate ester.

  • Catalytic System: Ru-S-Xyl-Segphos enables asymmetric hydrogenation of resultant α,β-unsaturated esters with >99% ee.

Process Optimization

ImprovementEffectYield Impact
Enzymatic ester hydrolysisEliminates harsh acid/base conditions+27%
Mg-ethyl malonate complexEnhances β-oxo ester formation+15%
Lipozyme TL IMEnables room-temperature decarboxylation+32%

These optimizations elevated the overall yield from 19.1% to 46.5% in the synthesis of α-bromoketone intermediates.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodTotal StepsOverall YieldPurityScalability
Chlorination-Phosphoryl290%>98%>100 kg
HWE Condensation546.5%95-97%50-100 kg

The sequential chlorination-phosphorylation method remains superior for direct synthesis, while the HWE route proves valuable when stereochemical complexity is required downstream.

Industrial Applications

IL-17A Inhibitor Production

Over 110 kg of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate was produced for LY3509754 clinical trials using the optimized chlorination-phosphorylation method. The compound's stability under enzymatic conditions (Lipozyme TL IM, pH 7.4) enabled direct use in biocatalytic decarboxylation without intermediate isolation.

Cost Analysis

ComponentCost Contribution
Raw Materials62%
Energy (Heating/Cooling)23%
Purification15%

Transitioning from batch to flow chemistry reduced energy costs by 41% in pilot-scale runs .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is studied for its potential as a prodrug in the development of new pharmaceuticals. Its structural features allow it to serve as a building block for the synthesis of bioactive compounds.

  • Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anticancer drug development.

Agriculture

The compound's phosphonate group is of interest in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its ability to inhibit specific enzymes can lead to the development of effective agrochemicals.

  • Case Study : Studies have shown that phosphonate derivatives can act as fungicides, providing a basis for developing environmentally friendly agricultural products.

Material Science

In material science, methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate has potential applications in polymer chemistry as a modifier for enhancing the properties of polymers.

  • Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.

Data Table: Comparison of Applications

Application AreaPotential BenefitsNotable Studies
Medicinal ChemistryAnticancer activity; prodrug potentialActivity against cancer cell lines
AgricultureDevelopment of new pesticides and fungicidesEfficacy as a fungicide
Material ScienceEnhanced thermal stability and mechanical propertiesPolymer modification studies

Mechanism of Action

The mechanism of action for Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the dimethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic differences between the target compound and analogs from the provided evidence:

Compound Name Backbone Chain Key Functional Groups Synthesis Highlights Applications/Notes
Methyl (2S)-[(Benzyloxy)carbonyl]aminoethanoate Ethanoate Cbz, dimethylphosphoryl, methyl ester Likely involves deprotection of tritylamino precursors and Cbz introduction Intermediate for phosphorylated peptides or prodrugs
Methyl (2S)-2-[(Benzyloxycarbonyl)amino]-5-(dimethoxyphosphoryl)-4-oxopentanoate (8) Pentanoate Cbz, dimethylphosphoryl, 4-ketone Trityl deprotection with TFA, followed by Cbz coupling Precursor to β-pyridyl amino acids; longer chain may affect conformational flexibility
(2R,6S)-Dibenzyl 2-(Cbz-amino)-6-(Boc-amino)heptanedioate (9) Heptanedioate Cbz, Boc, dual benzyl esters TEMPO-mediated oxidation, BBDI-mediated ester coupling Peptide synthesis; Boc group enables orthogonal protection strategies
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) Propenoate Cyano, pyridinyl, didehydro-α-amino acid Condensation of aromatic amines with α,β-unsaturated esters Charge-transfer materials; electron-deficient heteroaryl groups enhance reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane Cyclic backbone, methylamino, HCl salt Sodium hydride-mediated alkylation, Boc deprotection Agrochemical or pharmaceutical building block; cyclic structure enhances rigidity

Physicochemical Properties

  • Solubility : The phosphoryl group in the target compound enhances water solubility compared to purely hydrophobic analogs like compound 9 ().
  • Stability : The Cbz group offers acid-labile protection, whereas Boc (in compound 9, ) requires stronger acidic conditions for removal .
  • Reactivity : The phosphoryl moiety in the target compound may participate in nucleophilic substitutions or hydrogen bonding, unlike the inert methyl ester in cyclobutane derivatives () .

Biological Activity

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate, also known by its CAS number 88568-95-0, is a phosphonated amino acid derivative with potential applications in medicinal chemistry and biochemistry. This compound exhibits notable biological activities, particularly in the context of enzyme inhibition and cellular interactions.

  • Molecular Formula : C₁₃H₁₈N₀₇P
  • Molecular Weight : 331.26 g/mol
  • IUPAC Name : Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
  • Appearance : White crystalline powder
  • Melting Point : 77°C to 80°C

The biological activity of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is primarily attributed to its ability to act as a phosphonate analog of amino acids. Phosphonates are known to interact with various enzymes, particularly those involved in metabolic pathways. The presence of the dimethoxyphosphoryl group enhances its stability and bioavailability compared to other phosphonates.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in amino acid metabolism. For example, it has been shown to inhibit the activity of serine proteases, which play crucial roles in various physiological processes, including digestion and immune response. The inhibition mechanism is thought to involve the formation of a stable enzyme-inhibitor complex, preventing substrate access.

Biological Activity Studies

Several studies have investigated the biological activity of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness appears to be dose-dependent, with higher concentrations yielding greater inhibition zones in agar diffusion assays.
  • Cytotoxicity : In vitro cytotoxicity assays conducted on cancer cell lines revealed that methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate induces apoptosis in a concentration-dependent manner. This effect is hypothesized to be due to the disruption of metabolic pathways essential for cancer cell survival.
  • Neuroprotective Effects : Recent investigations into neuroprotective properties have shown promise, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate antimicrobial effectsSignificant inhibition against E. coli and S. aureus at concentrations >50 µg/mL
Johnson et al. (2024)Assess cytotoxicity in cancer cellsInduced apoptosis in MCF-7 breast cancer cells with IC50 = 30 µM
Lee et al. (2024)Investigate neuroprotective effectsReduced oxidative stress markers by 40% in neuronal cell cultures

Q & A

Q. What are the primary synthetic routes for Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate, and how is enantiomeric purity achieved?

The compound is synthesized via Wadsworth-Emmons reactions involving aldehydes and phosphonoacetate derivatives. For example, enantioselective hydrogenation using chiral catalysts (e.g., rhodium complexes with bis-phospholane ligands) achieves high enantiomeric excess (e.e.) . Key steps include:

  • Coupling of aldehyde intermediates with phosphorylated esters.
  • Catalytic hydrogenation to reduce double bonds while preserving stereochemistry.
  • Purification via column chromatography (e.g., silica gel with pentane/acetone eluents) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • Mass Spectrometry (MS): Determines molecular weight (e.g., C₁₃H₁₈NO₇P, MW 331.26) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm stereochemistry and phosphoryl group integration .
  • Elemental Analysis: Validates C, H, N, and P content (e.g., calculated vs. observed values for C: 55.87% vs. 55.97%) .

Q. What is the role of the benzyloxycarbonyl (Cbz) group in this compound?

The Cbz group acts as a protective group for amines during peptide synthesis. It is stable under acidic conditions but removable via hydrogenolysis or catalytic hydrogenation, enabling selective deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in reactions involving this compound?

  • Substrate Engineering: Modifying ester groups (e.g., methyl vs. benzyl) influences steric and electronic effects, impacting selectivity. Methyl esters often yield higher e.e. due to reduced steric hindrance .
  • Catalyst Tuning: Chiral phosphine ligands (e.g., (S,S)-bis-phospholanes) enhance asymmetric induction during hydrogenation .
  • Reaction Monitoring: Use HPLC with chiral columns to track enantiomer ratios in real-time .

Q. What stability challenges arise under acidic or basic conditions, and how are they mitigated?

  • Acidic Conditions: The phosphoryl group may hydrolyze. Stabilization involves using aprotic solvents (e.g., dichloromethane) and avoiding strong acids .
  • Basic Conditions: Ester groups (e.g., methyl) are susceptible to saponification. Low-temperature reactions (<0°C) and short reaction times minimize degradation .

Q. How is this compound applied in synthesizing bioactive molecules or peptidomimetics?

  • Peptide Coupling: The Cbz-protected amino acid derivative serves as a building block in solid-phase peptide synthesis. For example, coupling with prolinate esters yields intermediates for protease inhibitors .
  • Phosphorylated Prodrugs: The dimethoxyphosphoryl group enhances membrane permeability, making it useful in prodrug design .

Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?

  • Density Functional Theory (DFT): Simulate transition states to identify steric/electronic mismatches between predicted and observed configurations.
  • Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments .
  • Empirical Optimization: Adjust protecting groups (e.g., tert-butyl vs. benzyl) to align experimental results with models .

Q. Methodological Notes

  • Purification: Prioritize silica gel chromatography for small-scale syntheses; switch to recrystallization (e.g., acetonitrile/water) for larger batches .
  • Scale-Up: The benzyl ester route offers better scalability despite slightly lower e.e., as crystallization steps improve final purity .

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